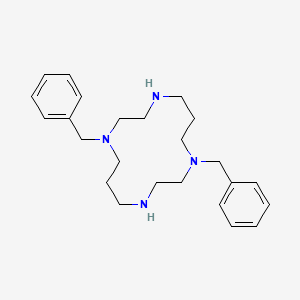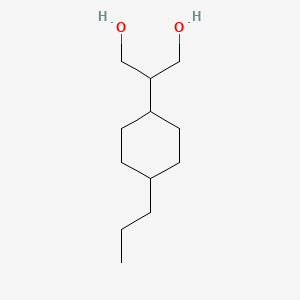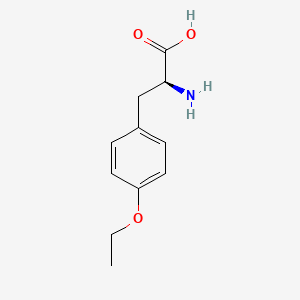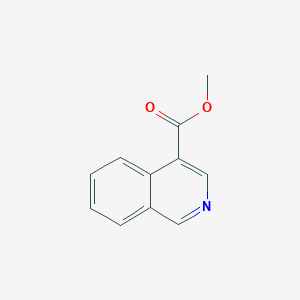
Methyl Isoquinoline-4-carboxylate
Overview
Description
Methyl Isoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is also known by its IUPAC name, methyl 4-isoquinolinecarboxylate .
Molecular Structure Analysis
The InChI code for Methyl Isoquinoline-4-carboxylate is 1S/C11H9NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-7H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl Isoquinoline-4-carboxylate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 315.3±15.0 °C at 760 mmHg , and it has a melting point of 82°C .Scientific Research Applications
Mass Spectrometric Studies
Methyl Isoquinoline-4-carboxylate has been studied in mass spectrometry, particularly in the analysis of bisubstituted isoquinolines. These compounds have shown a unique behavior in mass spectrometric conditions, including gas-phase formations of carboxylic acids after collisional activation, which is significant in the study of prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008). Additionally, unusual mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides, relevant to anemic disorder treatment candidates, have been explored, offering analytical tools for clinical, forensic, and sports drug testing (Beuck, Schwabe, Grimme, Schlörer, Kamber, Schänzer, & Thevis, 2009).
Synthesis and Chemical Characterization
Research has focused on the synthesis and characterization of various derivatives of Methyl Isoquinoline-4-carboxylate. A new synthesis method for methyl isoquinoline-3-carboxylates has been described, which allows the preparation of isoquinolines with different electron-withdrawing groups on the benzene ring (Hiebl, Kollmann, Levinson, Offen, Shetzline, & Badlani, 1999). Another study detailed an efficient method for synthesizing isoquinoline-3-carboxylate compounds, highlighting the significance of such compounds in various chemical applications (Liao, Guan, & Liu, 2008).
Potential in Antineoplastic Activity
The antineoplastic activities of various substituted isoquinoline derivatives have been investigated. Research on isoquinoline-1-carboxaldehyde thiosemicarbazones, for instance, demonstrated significant activity against L1210 leukemia in mice, showcasing the therapeutic potential of these compounds (Liu, Lin, Penketh, & Sartorelli, 1995).
Neurotoxicity and Parkinson's Disease Research
Isoquinoline derivatives have been studied in the context of neurotoxicity and Parkinson's disease. It's been suggested that isoquinoline derivatives, being structurally related to certain dopaminergic toxins, could play a role in causing neurodegeneration in Parkinson's disease (McNaught, Carrupt, Altomare, Cellamare, Carotti, Testa, Jenner, & Marsden, 1998).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Mode of Action
It is known that isoquinoline derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Isoquinoline derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways .
properties
IUPAC Name |
methyl isoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAQBGRXCIEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474052 | |
| Record name | Methyl Isoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Isoquinoline-4-carboxylate | |
CAS RN |
20317-40-2 | |
| Record name | Methyl Isoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl isoquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


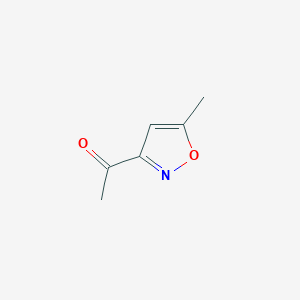
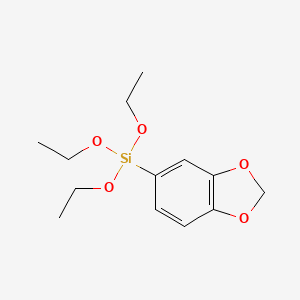
![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)

